![molecular formula C13H11BF3NO3 B11760976 {3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid is a boronic acid derivative with the molecular formula C13H11BF3NO3. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Nucleophilic substitution reactions at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include phenol derivatives, amine derivatives, and substituted boronic acids, which are valuable intermediates in organic synthesis .
Scientific Research Applications
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction often involves the formation of reversible covalent bonds with hydroxyl or amino groups on proteins or other biomolecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a potent inhibitor of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the trifluoromethyl group, making it less reactive and stable compared to {3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid.
3-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the amino group, resulting in different reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical properties and reactivity.
Uniqueness
The presence of both the trifluoromethyl and amino groups in this compound imparts unique chemical properties, such as enhanced stability, reactivity, and specificity in binding to molecular targets. This makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C13H11BF3NO3 |
|---|---|
Molecular Weight |
297.04 g/mol |
IUPAC Name |
[3-[2-amino-4-(trifluoromethyl)phenoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BF3NO3/c15-13(16,17)8-4-5-12(11(18)6-8)21-10-3-1-2-9(7-10)14(19)20/h1-7,19-20H,18H2 |
InChI Key |
NSYBJNOSWRNVBT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


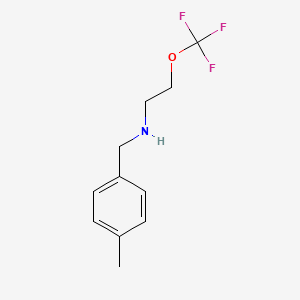
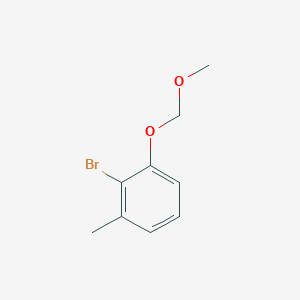
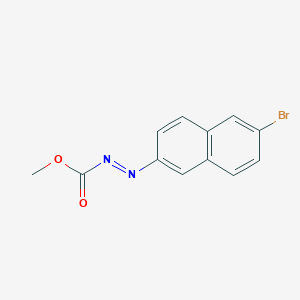
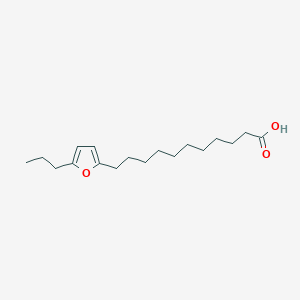
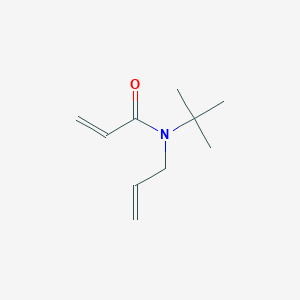
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)

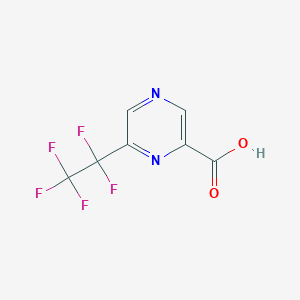
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
![4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol](/img/structure/B11760983.png)
